1-(Piperidin-4-yl)cyclobutan-1-ol
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Overview
Description
“1-(Piperidin-4-yl)cyclobutan-1-ol” is a chemical compound with the molecular formula C9H17NO . It has a molecular weight of 155.24 . This compound is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NO/c11-9(4-1-5-9)8-2-6-10-7-3-8/h8,10-11H,1-7H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 166-168 degrees Celsius . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Ytterbium triflate catalyzed synthesis : The compound has been used in the synthesis of 2-alkoxy-1,1-cyclobutane diesters, which are involved in dipolar cycloadditions. This process, catalyzed by Ytterbium triflate (Yb(OTf)3), leads to the stereoselective synthesis of piperidines with high trans stereoselectivity (Moustafa & Pagenkopf, 2010).
Piperidinamide dimers from Piper peepuloides : Piperidinamide dimers, related to 1-(Piperidin-4-yl)cyclobutan-1-ol, have been isolated from Piper peepuloides. Their structures were established by spectral analysis (Sharma, Kumari, Kumar & Prabhakar, 1999).
Crystal structure analysis : The title compound, 1-(3-Mesityl-3-methylcyclobutyl)-2-(piperidin-1-yl)ethanone, has been analyzed for its crystal structure, revealing interesting intermolecular interactions and a two-dimensional network formation (Cukurovali, Özdemir, Yilmaz & Dinçer, 2005).
Synthesis of pyrrolidines and piperidines : A method to access 2-unsubstituted pyrrolidines and piperidines using donor-acceptor cyclopropanes or cyclobutanes has been developed. This protocol tolerates various functional groups, offering an efficient entry to these classes of compounds (Garve, Kreft, Jones & Werz, 2017).
Synthesis of cyclobutanoid amides : New cyclobutanoid amides have been isolated from Piper arborescens, which are structurally similar to the compound . Their synthesis and structure have been thoroughly analyzed (Lee, Chen, Chen, Tsai & Chen, 2004).
Biological Applications
Selective Estrogen Receptor Modulators (SERMs) : Chiral piperidin-4-ols, similar to this compound, have been designed and evaluated for their potential as SERMs. Their biological activity against estrogen-responsive cells was assessed, showcasing their relevance in medicinal chemistry (Yadav, MacLean, Bhattacharyya, Parmar, Balzarini, Barden, Too & Jha, 2011).
HIV-1 Protease Inhibition : A novel synthetic inhibitor of HIV-1 protease, structurally related to the compound of interest, has been studied. Its crystal structure indicates potential for targeted enzyme inhibition (Hilgeroth, Tykarska & Jaskólski, 2002).
Safety and Hazards
The compound has been classified as having the following hazard statements: H302, H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(Piperidin-4-yl)cyclobutan-1-ol”, is an important task of modern organic chemistry . Future research directions may include the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential treatment of hiv, suggesting that this compound may also target the ccr5 receptor .
Mode of Action
If it does indeed target the CCR5 receptor, it may function as an antagonist, preventing the receptor from binding to its natural ligands and thus inhibiting HIV-1 entry into cells .
Biochemical Pathways
If it acts as a CCR5 antagonist, it would affect the chemokine signaling pathway, potentially impacting immune response and inflammation .
Result of Action
If it acts as a CCR5 antagonist, it could potentially prevent HIV-1 entry into cells, thereby inhibiting the progression of HIV infection .
Properties
IUPAC Name |
1-piperidin-4-ylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9(4-1-5-9)8-2-6-10-7-3-8/h8,10-11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJMQMMMJPHQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CCNCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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